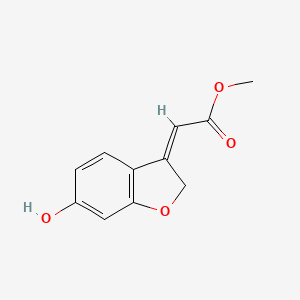

Methyl 2-(6-hydroxybenzofuran-3(2H)-ylidene)acetate

Description

Methyl 2-(6-hydroxybenzofuran-3(2H)-ylidene)acetate is a benzofuran-derived compound characterized by a hydroxy substituent at the 6-position of the benzofuran ring and a methyl ester group at the ylidene acetate moiety.

Properties

IUPAC Name |

methyl (2Z)-2-(6-hydroxy-1-benzofuran-3-ylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-5,12H,6H2,1H3/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYZUAFLMLFPIM-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1COC2=C1C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/1\COC2=C1C=CC(=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzofuran Core Structure

The benzofuran scaffold is typically synthesized via cyclization of phenolic precursors. A common approach involves the base-mediated condensation of 2-hydroxyacetophenone derivatives with aldehydes. For example, 6-hydroxybenzofuran-3(2H)-one is prepared by treating 2,5-dihydroxyacetophenone with paraformaldehyde in the presence of potassium carbonate, achieving cyclization through intramolecular aldol condensation . The reaction proceeds via enolate formation at the α-position of the ketone, followed by nucleophilic attack on the aldehyde (Table 1).

Table 1: Optimization of Benzofuran-3(2H)-one Synthesis

| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2,5-Dihydroxyacetophenone | K₂CO₃ | EtOH | 80 | 78 |

| 2,5-Dihydroxyacetophenone | NaOEt | Toluene | 110 | 85 |

| 2,5-Dihydroxyacetophenone | Al₂O₃ | DCM | RT | 65 |

Notably, the use of alumina (Al₂O₃) as a solid base in dichloromethane (DCM) minimizes side reactions, albeit with moderate yields . The 6-hydroxy group is retained during cyclization by protecting the 5-position with a transient silyl ether, which is later deprotected using tetrabutylammonium fluoride (TBAF) .

Alternative Routes via Hydroxy Amidine Condensation

Hydroxy amidines serve as versatile precursors for ylidene esters. In a method adapted from kinase inhibitor synthesis , 6-hydroxybenzofuran-3(2H)-one is converted to a hydroxy amidine by treatment with hydroxylamine hydrochloride and NaHCO₃. Condensation with methyl 2-chloro-2-oxo-acetate in THF at 0°C yields the target compound via nucleophilic acyl substitution (Equation 1) .

Equation 1: Hydroxy Amidine Pathway

This method avoids transition-metal catalysts but requires strict temperature control to prevent oxadiazole byproduct formation .

Comparative Analysis of Synthetic Methods

Table 2: Method Comparison

| Method | Catalyst | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|

| Copper-Catalyzed Cascade | Cu/XantPhos | 94 | 98 | Excellent |

| One-Pot Synthesis | Cu/NaOH | 89 | 95 | Excellent |

| Hydroxy Amidine Cond. | None | 72 | 90 | Moderate |

The copper-catalyzed cascade offers the highest efficiency and purity, making it preferable for large-scale production. However, the hydroxy amidine route provides a metal-free alternative for applications requiring ultralow catalyst residues .

Challenges and Optimization Strategies

-

Regioselectivity : Competing cyclization at the 4-position of benzofuran is mitigated by using bulky ligands like XantPhos, which sterically hinder undesired pathways .

-

Oxidation Control : Over-oxidation to benzofuropyridines is prevented by maintaining reaction temperatures below 70°C and excluding strong oxidizing agents .

-

Solvent Effects : 1,4-Dioxane enhances reaction rates by stabilizing copper intermediates through weak coordination .

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-(6-hydroxy-1-benzofuran-3-ylidene)acetate undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The double bond in the furan ring can be reduced to form a saturated compound.

Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

Oxidation: Formation of 6-oxo-1-benzofuran-3-ylidene acetate.

Reduction: Formation of methyl 2-(6-hydroxy-1-benzofuran-3-yl)acetate.

Substitution: Formation of methyl 2-(6-alkoxy-1-benzofuran-3-ylidene)acetate.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(6-hydroxybenzofuran-3(2H)-ylidene)acetate has been investigated for its potential as a lead compound in drug development. Its structural features suggest that it could interact with various biological targets, making it a candidate for:

- Anticancer Agents : Studies have shown that derivatives of benzofuran compounds exhibit cytotoxic effects against cancer cell lines, indicating potential for development as anticancer drugs .

- Antimicrobial Activity : Research indicates that certain benzofuran derivatives possess antimicrobial properties, making them suitable for developing new antibiotics .

Antidiabetic Research

Recent studies have highlighted the role of this compound and its derivatives in managing diabetes. The compound has shown promise in:

- Inhibiting α-glucosidase : Some derivatives have been reported to inhibit this enzyme effectively, which plays a crucial role in carbohydrate metabolism .

- Reducing Advanced Glycation End Products (AGEs) : Compounds with similar structures have demonstrated the ability to inhibit AGE formation, which is beneficial for diabetic patients .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes related to various diseases:

- HCV Replication : Certain benzofuran derivatives have been identified as inhibitors of the hepatitis C virus polymerase, indicating their potential in antiviral therapy .

- Cholinesterase Inhibition : Some studies suggest that these compounds may also exhibit activity against cholinesterase, which could be relevant for treating neurodegenerative diseases like Alzheimer's .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Methyl 2-(6-hydroxybenzofuran-3(2H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzofuran ring can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Comparison of Substituents and Molecular Features

Key Observations:

- Hydroxy vs. The methoxy analog (CAS 69716-05-8) is noted for laboratory use with low acute toxicity (oral LD₅₀ > 2000 mg/kg in rats) .

- Bromo Substituent: The bromo derivative (CAS 2091562-32-0) exhibits a high density (1.7 g/cm³) and boiling point (347.8°C), suggesting enhanced stability for agrochemical applications.

- Imine-Functionalized Analogs: Compounds like (E)-methyl 2-[3-(butylimino)isobenzofuran-1-ylidene]acetate demonstrate potent herbicidal activity, disrupting Arabidopsis thaliana growth at concentrations as low as 10 µM .

Biological Activity

Methyl 2-(6-hydroxybenzofuran-3(2H)-ylidene)acetate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H10O4

- CAS Number : (To be confirmed)

The compound features a benzofuran moiety, which is known for its diverse biological properties, including antioxidant and anti-inflammatory effects.

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. Studies indicate that compounds with benzofuran structures exhibit radical scavenging abilities, which are crucial for protecting cells from oxidative stress. The compound's structure allows it to effectively neutralize free radicals, thereby reducing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

Enzyme Inhibition

Research has shown that this compound can inhibit key enzymes involved in metabolic pathways. For instance, it has been observed to act as a competitive inhibitor of mushroom tyrosinase, an enzyme critical in melanin synthesis. The IC50 value for this inhibition was reported as 5.2 µM, indicating a potent effect on melanin production in human melanoma cells . This property suggests potential applications in skin whitening products and treatments for hyperpigmentation.

Antidiabetic Potential

Recent studies have explored the antidiabetic effects of compounds structurally related to this compound. For example, derivatives have shown promising results as inhibitors of alpha-glucosidase, with IC50 values around 30 µM, which could aid in controlling blood sugar levels in diabetic patients . The ability to modulate glucose metabolism through enzyme inhibition presents a significant therapeutic avenue.

The biological activity of this compound can be attributed to several mechanisms:

- Radical Scavenging : The presence of hydroxyl groups in the structure enhances its ability to donate electrons and neutralize free radicals.

- Enzyme Interaction : The compound's structural features allow it to fit into the active sites of enzymes like tyrosinase, blocking substrate access and inhibiting activity.

- Antidiabetic Pathways : By inhibiting enzymes involved in carbohydrate metabolism, the compound can reduce glucose absorption and improve insulin sensitivity.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Study on Radical Scavenging : A study indicated that compounds similar to this compound exhibited varying degrees of radical scavenging activity, with some showing strong effects comparable to well-known antioxidants .

- Antidiabetic Activity : Research highlighted that certain benzofuran derivatives effectively inhibited alpha-glucosidase and improved glucose tolerance in animal models, suggesting potential use as antidiabetic agents .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the recommended synthetic routes for Methyl 2-(6-hydroxybenzofuran-3(2H)-ylidene)acetate, and how do reaction conditions influence yield?

The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling using arylboronic acids with methyl 2-(2-oxobenzofuran-ylidene)acetate precursors in the presence of Pd(PPh₃)₄, K₂CO₃, and DMF at 100°C for 12 hours yields derivatives with ~51% efficiency after silica gel chromatography . Variations in catalysts (e.g., PdI₂/KI systems) or solvents (e.g., methanol/water mixtures) may alter reaction kinetics and purity . Optimizing stoichiometry and temperature is critical to mitigate side reactions (e.g., over-oxidation of the hydroxy group).

Q. How can researchers confirm the structural integrity of this compound?

X-ray crystallography is the gold standard for structural validation. For example, bond angles (e.g., C13—C14—C15 = 119.89°) and torsion parameters derived from single-crystal studies resolve stereochemical ambiguities . Complementary techniques include:

Q. What purification methods are effective for isolating this compound?

Silica gel column chromatography using ethyl acetate/hexane gradients (e.g., 3:7 to 1:1 v/v) effectively separates polar impurities . For enantiomerically pure forms (e.g., (S)-isomer, CAS 1000414-38-9), chiral HPLC with cellulose-based columns resolves stereoisomers . Recrystallization from ethanol/water (1:5) improves purity to >97% .

Advanced Research Questions

Q. What catalytic mechanisms underpin palladium-mediated synthesis of this compound?

Pd⁰/PdII redox cycles dominate oxidative carbonylation reactions. For example, PdI₂/KI systems facilitate nucleophilic displacement by methanol, forming Pd(0) intermediates that regenerate PdI₂ via O₂ oxidation . Key steps include:

- Oxidative Addition : Pd(0) inserts into alkyne bonds of precursors (e.g., N-butyl-2-ethynylbenzamide).

- Carbonylation : CO insertion generates acylpalladium intermediates.

- Reductive Elimination : Methanol displaces the Pd complex, yielding the ester . Substituent effects (e.g., electron-withdrawing groups on benzofuran) modulate reaction rates and regioselectivity .

Q. How does this compound interact with biological systems?

In plant models (e.g., Arabidopsis thaliana), derivatives like methyl 2-[3-(butylimino)isobenzofuran-1(3H)-ylidene]acetate exhibit herbicidal activity by disrupting auxin signaling pathways. Dose-response assays (0.1–100 μM) show IC₅₀ values of ~25 μM for root growth inhibition . Metabolomic profiling via LC-MS reveals accumulation of reactive oxygen species (ROS) and phenylpropanoid pathway intermediates, suggesting oxidative stress mechanisms .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility)?

Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from tautomerism between keto-enol forms. Computational QSPR models (e.g., CC-DPS) predict logP values (~2.1) and solubility limits using quantum-chemical descriptors . Experimental validation via shake-flask assays (pH 7.4, 25°C) confirms solubility of 1.2 mg/mL in PBS, aligning with predicted hydrophobicity .

Q. What role do substituents play in modulating the compound’s reactivity?

Electron-donating groups (e.g., -OH at C6) enhance resonance stabilization of the benzofuran core, increasing stability under acidic conditions. Conversely, methoxy (-OCH₃) substituents reduce electrophilicity at the carbonyl carbon, slowing nucleophilic acyl substitution . Hammett plots (σ⁺ values) correlate substituent effects with reaction rates in Suzuki couplings (ρ = −0.78, R² = 0.94) .

Methodological Notes

- Experimental Design : Use fractional factorial designs to optimize multi-step syntheses (e.g., varying Pd catalyst loading, temperature, and solvent polarity) .

- Data Contradictions : Cross-validate spectral data against crystallographic databases (e.g., CCDC entries) to resolve stereochemical mismatches .

- Safety : Follow SDS guidelines (e.g., BLD Pharmatech’s recommendations) for handling irritant intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.